Methyl 3-(4-fluorophenyl)propanoate
Overview
Description
Methyl 3-(4-fluorophenyl)propanoate is an organic compound with the CAS Number: 2928-14-5 . It has a molecular weight of 182.19 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C10H11FO2 . The average mass is 182.191 Da and the monoisotopic mass is 182.074310 Da .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a flash point of 91.9°C and a boiling point of 232.6±15.0°C at 760 mmHg .Scientific Research Applications
1. Antiandrogen Activity
Methyl 3-(4-fluorophenyl)propanoate, as part of certain compound structures, has been studied for its antiandrogen activity. Specifically, derivatives like 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)propionanilide exhibit potential in treating androgen-responsive benign and malignant diseases (Tucker, Crook, & Chesterson, 1988). Another study resolved the nonsteroidal antiandrogen ICI 176334, which includes the 4-fluorophenyl group, to determine the active enantiomer's absolute configuration (Tucker & Chesterson, 1988).
2. Radiotracer Development
Compounds including the 4-fluorophenyl group have been developed as radiotracers targeting specific receptors, such as the sphingosine-1-phosphate receptor 1 (S1PR1). These tracers have applications in imaging inflammation in clinical populations, as demonstrated in studies evaluating the safety and dosimetry of such compounds (Brier et al., 2022). The automated synthesis of these radiopharmaceuticals under Good Manufacturing Practices highlights their potential for widespread clinical use (Luo et al., 2019).
3. Structural and UV Studies
The 4-fluorophenyl group, as part of various derivatives, has been subject to structural and UV studies to understand their interactions, such as with DNA. For instance, the analysis of two uracil derivatives involving the 5-fluorophenyl group revealed insights into their crystal structures and interactions with DNA (Yao, Yi, Zhou, & Xiong, 2013).
4. Anti-Inflammatory and Antitumor Activities
Several studies have investigated compounds containing the 4-fluorophenyl group for their anti-inflammatory and antitumor activities. For example, new phenolic compounds from Eucommia ulmoides Oliv. leaves, including derivatives with the 3,4-fluorophenyl group, showed anti-inflammatory effects (Ren et al., 2021). Another study synthesized and evaluated novel pyrimidinyl pyrazole derivatives for their cytotoxic activity against tumor cell lines (Naito et al., 2005).
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Methyl 3-(4-fluorophenyl)propanoate is a complex organic compound
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes would require further investigation.
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation
Molecular Mechanism
It is known that the compound can participate in reactions at the benzylic position , which may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
methyl 3-(4-fluorophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRXMWBQKYTDFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628843 | |
Record name | Methyl 3-(4-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2928-14-5 | |
Record name | Methyl 3-(4-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.